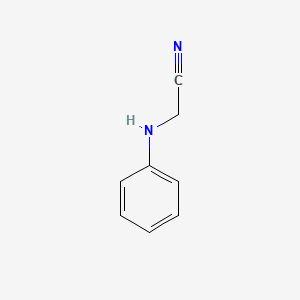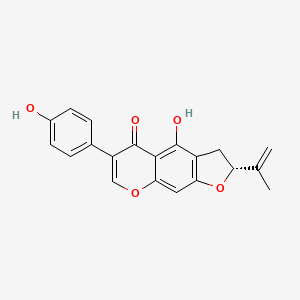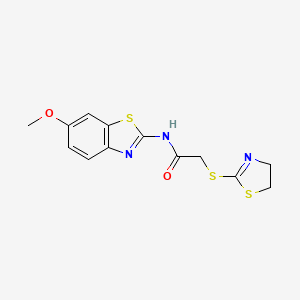
Butanoyl coenzyme A
説明
酪酸コエンザイムA(ナトリウム塩)は、酪酸の短鎖アシルコエンザイムA誘導体です。 それは、脂肪酸代謝、発酵、および4-アミノ酪酸(GABA)の分解を含むさまざまな生体経路で重要な役割を果たしています 。 この化合物は、酪酸の合成における中間体であり、酪酸は大腸菌によって生成され、大腸環境の維持に不可欠です .
準備方法
合成経路と反応条件: 酪酸コエンザイムA(ナトリウム塩)の合成は、一般的に、特定の酵素の存在下で酪酸とコエンザイムAを反応させることにより行われます。 反応条件には、しばしば、関与する酵素の安定性を確保するために制御されたpHと温度が含まれます .
工業的生産方法: 酪酸コエンザイムA(ナトリウム塩)の工業的生産は、遺伝子組み換え微生物を用いた発酵プロセスを伴います。 これらの微生物は、最適化された代謝経路を通じて、高収率の化合物を生成するように設計されています .
反応の種類:
酸化: 酪酸コエンザイムAは、クロトニルコエンザイムAを生成するために酸化を受けることができます。
還元: それは、特定の酵素の存在下でブタノールに還元することができます。
一般的な試薬と条件:
酸化: 酪酸コエンザイムAデヒドロゲナーゼと特定の補酵素が必要です。
還元: 酪酸コエンザイムAレダクターゼと適切な還元剤が関与します。
主な製品:
酸化: クロトニルコエンザイムA。
還元: ブタノール。
置換: 酪酸とアセチルコエンザイムA.
4. 科学研究への応用
酪酸コエンザイムA(ナトリウム塩)は、科学研究において幅広い用途があります。
化学: さまざまな化学化合物の合成における中間体として使用されます。
生物学: 代謝経路と酵素機能の研究に役立ちます。
医学: 腸の健康と代謝性疾患に対する潜在的な治療効果について調査されています。
科学的研究の応用
Butyryl Coenzyme A (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Plays a role in studying metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects on gut health and metabolic disorders.
Industry: Utilized in the production of biofuels and other industrial chemicals
作用機序
酪酸コエンザイムA(ナトリウム塩)は、さまざまな代謝経路に関与することによりその効果を発揮します。それは、酪酸コエンザイムAデヒドロゲナーゼやコエンザイムAトランスフェラーゼなどの酵素の基質として機能します。 これらの酵素は、酪酸コエンザイムAを他の代謝産物に変換することを促進し、これらの代謝産物はエネルギー産生と細胞機能に不可欠です .
類似の化合物:
アセチルコエンザイムA: 多くの代謝経路に関与する別の短鎖アシルコエンザイムA。
プロピオニルコエンザイムA: 構造が似ていますが、異なる代謝プロセスに関与しています。
イソブチリルコエンザイムA: ミクサラミドBの生合成に使用される分岐鎖アシルコエンザイムA
独自性: 酪酸コエンザイムA(ナトリウム塩)は、腸の健康維持に不可欠な酪酸の合成における特定の役割のために独特です。 それは脂肪酸代謝と発酵経路の両方に関与しており、他の類似の化合物とは異なります .
類似化合物との比較
Acetyl Coenzyme A: Another short-chain acyl coenzyme A involved in numerous metabolic pathways.
Propionyl Coenzyme A: Similar in structure but involved in different metabolic processes.
Isobutyryl Coenzyme A: A branched-chain acyl coenzyme A used in the biosynthesis of myxalamid B
Uniqueness: Butyryl Coenzyme A (sodium salt) is unique due to its specific role in the synthesis of butyrate, which is crucial for maintaining gut health. Its involvement in both fatty acid metabolism and fermentation pathways distinguishes it from other similar compounds .
特性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNGMNYKDXRTN-CITAKDKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943955 | |
| Record name | Butyryl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-48-9 | |
| Record name | Butyryl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyryl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyryl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Butyryl-CoA plays a crucial role in diverse metabolic pathways, including:
- Energy Production: In many bacteria, butyryl-CoA is an intermediate in the production of butyrate, a short-chain fatty acid that serves as an important energy source. [, ]
- Fatty Acid Metabolism: Butyryl-CoA acts as both a substrate and product in fatty acid metabolism. It can be broken down further to generate energy or used as a building block for the synthesis of longer-chain fatty acids. [, ]
- Polyketide Biosynthesis: In some bacteria, butyryl-CoA serves as a precursor for the biosynthesis of polyketides, a diverse group of natural products with antibiotic and other biological activities. [, ]
ANone: The balance between butyryl-CoA production and consumption influences the biosynthesis of various compounds:
- Monensin A/B Ratio: In Streptomyces cinnamonensis, manipulation of crotonyl-CoA reductase (CCR), the enzyme responsible for converting crotonyl-CoA to butyryl-CoA, significantly impacts the ratio of monensin A to monensin B, demonstrating the importance of butyryl-CoA availability in directing polyketide biosynthesis. [, ]
- Butanol Production: Engineering Clostridium cellulovorans to enhance the conversion of butyryl-CoA to butanol resulted in a significant increase in butanol yield, showcasing the potential of metabolic engineering strategies targeting butyryl-CoA metabolism. []
ANone: Butyryl-CoA has a molecular formula of C23H38N7O17P3S and a molecular weight of 807.57 g/mol.
A: While specific spectroscopic data for butyryl-CoA was not explicitly mentioned in the provided research, researchers commonly employ techniques such as NMR spectroscopy and mass spectrometry to characterize and quantify acyl-CoA thioesters like butyryl-CoA. [, , ]
ANone: The stability of butyryl-CoA can be affected by factors such as:
- pH: The stability of butyryl-CoA and the activity of enzymes involved in its metabolism can be influenced by pH. [, , ]
- Presence of Metal Ions: Some enzymes interacting with butyryl-CoA, such as butyryl-CoA synthetase, require specific metal ions for optimal activity. []
ANone: Several enzymes play critical roles in butyryl-CoA metabolism:
- Butyryl-CoA Dehydrogenase (BCD): BCD catalyzes the reversible oxidation of butyryl-CoA to crotonyl-CoA. This reaction is central to both the production and consumption of butyryl-CoA. The mechanism involves hydride transfer from the substrate to the enzyme's flavin cofactor. [, , ]
- Crotonyl-CoA Reductase (CCR): CCR catalyzes the NADPH-dependent reduction of crotonyl-CoA to butyryl-CoA. This enzyme is crucial for maintaining the cellular pool of butyryl-CoA, particularly for polyketide biosynthesis. [, ]
- Butyryl-CoA:Acetate CoA-Transferase (BCoAT): BCoAT catalyzes the reversible transfer of CoA from butyryl-CoA to acetate, forming butyrate and acetyl-CoA. This enzyme is involved in the final step of butyrate production in many bacteria. [, , ]
- Enoyl-CoA Hydratase: This enzyme catalyzes the stereospecific hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA, an intermediate in both butyrate production and fatty acid metabolism. []
ANone: While butyryl-CoA's primary roles lie in natural metabolism, understanding its biosynthesis and utilization has paved the way for biotechnological applications:
- Biofuel Production: Engineering microorganisms to enhance the conversion of butyryl-CoA to biofuels like butanol presents a promising avenue for renewable energy production. [, ]
- Production of Designer Esters: The modular design of butyryl-CoA-derived ester pathways allows for the controlled biosynthesis of valuable short-chain esters, useful as flavors, fragrances, and solvents. []
ANone: While specific examples of computational studies on butyryl-CoA were not provided in the research, computational tools like molecular docking, molecular dynamics simulations, and quantum mechanical calculations are widely used to investigate enzyme mechanisms, substrate binding, and design novel inhibitors.
ANone: Structural changes in acyl-CoA thioesters can significantly impact their recognition and processing by enzymes:
- Chain Length: Enzymes like acyl-CoA dehydrogenases often exhibit selectivity toward specific acyl chain lengths. For instance, butyryl-CoA dehydrogenase shows higher activity with butyryl-CoA compared to longer-chain substrates. [, ]
- Saturation: The presence or absence of double bonds in the acyl chain influences enzyme interactions. For example, butyryl-CoA dehydrogenase specifically acts on the saturated butyryl-CoA, while enoyl-CoA hydratase recognizes the unsaturated crotonyl-CoA. [, ]
- Substitutions: Introducing specific functional groups or isotopes can alter substrate binding affinity and reaction rates. For instance, incorporating deuterium into butyryl-CoA allows for kinetic isotope effect studies to elucidate the reaction mechanism of butyryl-CoA dehydrogenase. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)

![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)

![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)

